molecular formula C13H13ClN2O2 B2529789 3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide CAS No. 1788619-09-9

3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide

Numéro de catalogue B2529789
Numéro CAS: 1788619-09-9
Poids moléculaire: 264.71
Clé InChI: ZEMVHLSRAFOWOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. Kinase inhibitors are compounds that inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. TAK-659 has been found to be a potent inhibitor of the BTK (Bruton's tyrosine kinase) enzyme, which is involved in the development and progression of certain types of cancer and autoimmune diseases.

Mécanisme D'action

The mechanism of action of TAK-659 involves the inhibition of the BTK enzyme, which is involved in the signaling pathways that regulate cell growth, differentiation, and survival. BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for the development and function of B cells. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the suppression of B cell activity and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B cell activity, and the inhibition of cancer cell growth. In preclinical studies, TAK-659 has been found to be effective in suppressing the growth of cancer cells in vitro and in vivo, and in reducing the activity of B cells in animal models of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using TAK-659 in scientific research is its potent inhibition of BTK, which makes it a valuable tool for studying the role of BTK in cell signaling pathways. TAK-659 has also been shown to have good selectivity for BTK, with minimal off-target effects. However, one limitation of using TAK-659 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Orientations Futures

There are several future directions for the research on TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for the treatment of cancer and autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these indications. Another direction is the further exploration of the role of BTK in cell signaling pathways, and the potential use of BTK inhibitors like TAK-659 in the treatment of other diseases, such as inflammatory disorders and viral infections.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The synthesis begins with the preparation of the key intermediate, 1-cyanocyclobutane-1-carboxylic acid, which is then converted into the final product through a series of chemical reactions. The overall yield of the synthesis is around 10%, and the purity of the final product is typically greater than 95%.

Applications De Recherche Scientifique

TAK-659 has been studied extensively for its potential use in the treatment of cancer and autoimmune diseases. In preclinical studies, TAK-659 has been shown to be a potent inhibitor of BTK, which is a key enzyme involved in the development and progression of certain types of cancer, such as lymphoma and leukemia. TAK-659 has also been found to be effective in suppressing the activity of B cells, which play a role in the development of autoimmune diseases, such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-16(13(8-15)5-2-6-13)12(18)9-3-4-11(17)10(14)7-9/h3-4,7,17H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMVHLSRAFOWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)O)Cl)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.